molecular formula C18H26O7 B10770006 Propofol beta-D-Glucuronide

Propofol beta-D-Glucuronide

Cat. No.: B10770006
M. Wt: 354.4 g/mol
InChI Key: JZSJIASBMOIIKI-UHFFFAOYSA-N
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Description

Propofol beta-D-Glucuronide is a metabolite of the widely used intravenous anesthetic propofol. Propofol is commonly used for procedural sedation, monitored anesthesia care, and as an induction agent for general anesthesia. The glucuronidation of propofol, primarily mediated by the enzyme UDP-glucuronosyltransferase 1A9, results in the formation of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propofol beta-D-Glucuronide involves the glucuronidation of propofol. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 1A9, which transfers the glucuronic acid moiety from UDP-glucuronic acid to propofol. The reaction typically occurs in the liver, where the enzyme is highly expressed .

Industrial Production Methods: Industrial production of this compound is not commonly practiced as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using recombinant human UDP-glucuronosyltransferase 1A9 expressed in insect cell microsomes .

Chemical Reactions Analysis

Types of Reactions: Propofol beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not participate in oxidation or reduction reactions under normal physiological conditions .

Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase 1A9. The reaction conditions typically involve a physiological pH and temperature, as it occurs naturally in the liver .

Major Products Formed: The primary product of the glucuronidation reaction is this compound itself. No significant secondary products are formed under normal conditions .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H26O7

Molecular Weight

354.4 g/mol

IUPAC Name

6-[2,6-di(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)

InChI Key

JZSJIASBMOIIKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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